Tubulin polymerization-IN-11

Description

Properties

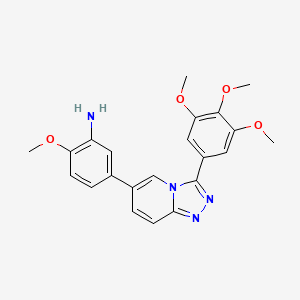

Molecular Formula |

C22H22N4O4 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]aniline |

InChI |

InChI=1S/C22H22N4O4/c1-27-17-7-5-13(9-16(17)23)14-6-8-20-24-25-22(26(20)12-14)15-10-18(28-2)21(30-4)19(11-15)29-3/h5-12H,23H2,1-4H3 |

InChI Key |

UHDXUJRRMFTWMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C(=NN=C3C4=CC(=C(C(=C4)OC)OC)OC)C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization-IN-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-11 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its cellular effects and purported signaling pathways. The data herein indicates that this compound disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. Molecular modeling studies suggest that this compound exerts its effects by binding to the colchicine site on the β-tubulin subunit.

Core Mechanism of Action

This compound functions as a microtubule-destabilizing agent. Its primary mechanism involves the direct inhibition of tubulin protein polymerization into microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.[2] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, this compound interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption leads to a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Binding Site on Tubulin

Molecular docking studies have suggested that this compound binds to the colchicine-binding site on the β-tubulin subunit.[3] The colchicine site is a well-characterized binding pocket for a class of microtubule-destabilizing agents. Compounds that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule, thereby inhibiting polymerization.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound (also referred to as compound 7i in the primary literature).

| Parameter | Value | Reference |

| IC50 (Tubulin Polymerization) | 3.4 µM | [1] |

| Cell Line | Description | IC50 (Antiproliferative Activity) | Reference |

| HeLa | Human cervical cancer | 0.012 µM | [1] |

| HEK-293 | Human embryonic kidney (normal) | >100 µM | [1] |

| A549 | Human lung carcinoma | 10.40 µM | [1] |

| MCF-7 | Human breast adenocarcinoma | 40.40 µM | [1] |

| T47D | Human breast ductal carcinoma | 27.91 µM | [1] |

| Cell Line | Treatment Concentration | % of Cells in G2/M Phase | Reference |

| HeLa | 12 nM | 13.90% | [1] |

| HeLa | 24 nM | 26.00% | [1] |

| HeLa | 48 nM | 92.65% | [1] |

| Cell Line | Treatment Concentration | Total Apoptotic Cells (Early + Late) | Reference |

| HeLa | 12 nM | 8.44% | [1] |

| HeLa | 24 nM | 26.87% | [1] |

| HeLa | 48 nM | 53.30% | [1] |

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the cited experiments. The specific protocols used in the primary literature for this compound may vary.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%, porcine brain)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Fluorescent reporter (e.g., DAPI)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., paclitaxel)

-

DMSO (vehicle control)

-

384-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in G-PEM buffer containing the fluorescent reporter.

-

Add varying concentrations of this compound, controls, or vehicle to the wells of a pre-warmed 384-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the IC50 value by determining the concentration of this compound that inhibits the rate of polymerization by 50% compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

HeLa, HEK-293, A549, MCF-7, or T47D cells

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

HeLa cells

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HeLa cells and treat them with varying concentrations of this compound (e.g., 12, 24, 48 nM) or vehicle for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HeLa cells

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed HeLa cells and treat them with varying concentrations of this compound (e.g., 12, 24, 48 nM) or vehicle for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

HeLa cells

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Cyclin B1, anti-p-cdc2, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HeLa cells and treat with varying concentrations of this compound (e.g., 12, 24, 48 nM) or vehicle for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities relative to the loading control.

Visualizations

Signaling Pathway of this compound

Experimental Workflow for Assessing Cellular Effects

Logical Relationship of Mechanism

Conclusion

This compound is a promising anticancer agent that targets a fundamental process in cell division. Its ability to inhibit tubulin polymerization, likely through interaction with the colchicine binding site, leads to potent antiproliferative effects in cancer cells while showing high selectivity over normal cells. The downstream consequences of microtubule disruption, including G2/M phase cell cycle arrest and induction of apoptosis, underscore its potential as a therapeutic candidate. Further investigation, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to fully elucidate its clinical potential.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Target: A Technical Guide to the Binding Site of Tubulin Polymerization-IN-11

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cytoskeletal research.

This compound, also identified in scientific literature as compound 7i, has emerged as a significant molecule in the study of microtubule dynamics and cancer therapeutics.[1][2] This guide will detail its interaction with tubulin, present quantitative data on its activity, and provide an overview of the experimental protocols used for its characterization.

Binding Site on Tubulin

Extensive molecular modeling studies have elucidated that this compound exerts its inhibitory effect by binding to the colchicine binding site on β-tubulin.[1] This pocket is a critical regulatory site for microtubule dynamics. By occupying this site, this compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into growing microtubules, thereby effectively inhibiting polymerization.

The interaction with the colchicine binding site is characterized by specific molecular interactions between the inhibitor and key amino acid residues within the pocket. While the precise crystallographic structure of the tubulin-inhibitor complex is yet to be published, molecular docking simulations indicate a high-affinity interaction, consistent with its potent biological activity.[1]

Quantitative Analysis of Biological Activity

The biological efficacy of this compound has been quantified through a series of in vitro assays. The key quantitative metrics are summarized in the table below.

| Assay | Cell Line/System | IC50 Value | Reference |

| Tubulin Polymerization Inhibition | Purified tubulin | 3.4 µM | [1][2] |

| Antiproliferative Activity (HeLa) | Human cervical cancer | 12 nM | [1] |

| Antiproliferative Activity (HEK-293) | Human embryonic kidney | > 100 µM | [1][2] |

| Antiproliferative Activity (A549) | Human lung carcinoma | 10.40 µM | [2] |

| Antiproliferative Activity (MCF-7) | Human breast cancer | 40.40 µM | [2] |

| Antiproliferative Activity (T47D) | Human breast cancer | 27.91 µM | [2] |

These data highlight the potent and selective antiproliferative activity of this compound against cancerous cell lines, with a particularly noteworthy nanomolar potency against HeLa cells, while exhibiting minimal effect on non-cancerous HEK-293 cells.[1][2]

Mechanism of Action and Cellular Effects

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which leads to a cascade of downstream cellular events.[1][2] These include:

-

Disruption of the Microtubule Network: Treatment with the inhibitor leads to the disassembly of the microtubule cytoskeleton.[1]

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, triggers the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

The induction of apoptosis is further evidenced by the modulation of key signaling proteins. Treatment with this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and the mitotic regulatory proteins cyclin B1 and phosphorylated cdc2 (p-cdc2).[2] Concurrently, an increase in the level of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is observed.[2]

Experimental Protocols

The characterization of this compound and its binding site has been achieved through a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity.

-

This compound and control compounds (e.g., colchicine, paclitaxel)

Procedure:

-

Prepare a solution of purified tubulin in cold polymerization buffer.

-

Add GTP to the tubulin solution.

-

Aliquot the tubulin-GTP mixture into a pre-chilled 96-well plate.

-

Add varying concentrations of this compound, positive controls (colchicine as an inhibitor, paclitaxel as a stabilizer), and a vehicle control (e.g., DMSO) to the wells.

-

Initiate polymerization by transferring the plate to a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time.

-

The rate of polymerization and the maximum polymer mass are calculated from the resulting curves. The IC50 value is determined by plotting the inhibition of polymerization against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle following treatment with the inhibitor.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting histograms.

Molecular Docking

This computational technique predicts the preferred binding mode of a ligand to a protein of known three-dimensional structure.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, Discovery Studio)

-

Protein Data Bank (PDB) for the crystal structure of tubulin (e.g., PDB ID: 1SA0 for the tubulin-colchicine complex)

Procedure:

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site, typically based on the location of a known ligand (e.g., colchicine).

-

Prepare the ligand structure (this compound) by generating a 3D conformation and assigning charges.

-

Perform the docking simulation, which systematically samples different conformations and orientations of the ligand within the binding site.

-

Analyze the docking results to identify the most favorable binding poses based on a scoring function that estimates the binding affinity.

-

Visualize the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

Experimental Workflow for Characterizing a Tubulin Inhibitor

Caption: Workflow for the characterization of this compound.

Signaling Pathway of this compound Induced Apoptosis

Caption: Apoptosis induction pathway by this compound.

References

The Impact of Tubulin Polymerization-IN-11 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, they are a key target for anticancer drug development. This document details the mechanism of action of this compound, its effects on microtubule dynamics, and its downstream cellular consequences. Included are summaries of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in oncology and cell biology.

Introduction to Tubulin Dynamics and its Inhibition

Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability.[1][2] This process is powered by the hydrolysis of GTP bound to β-tubulin following its incorporation into the microtubule lattice.[1] The dynamic nature of microtubules is essential for their cellular functions, particularly the formation and function of the mitotic spindle during cell division.[3]

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[4] Microtubule-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[4] this compound belongs to the latter category, inhibiting the polymerization of tubulin dimers into microtubules.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of tubulin polymerization with an in vitro IC50 value of 3.4 μM.[5] By preventing the assembly of microtubules, this compound disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Tubulin Polymerization IC50 | 3.4 μM | [5] |

Table 2: Antiproliferative Activity of this compound (48h incubation)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HeLa | Cervical Cancer | 0.012 | [5] |

| HEK-293 | Normal Kidney | >100 | [5] |

| A549 | Lung Cancer | 10.40 | [5] |

| MCF-7 | Breast Cancer | 40.40 | [5] |

| T47D | Breast Cancer | 27.91 | [5] |

Effects on Microtubule Dynamics and Cellular Consequences

The primary effect of this compound is the inhibition of microtubule growth. This leads to a decrease in the overall microtubule polymer mass within the cell. While specific quantitative data on the effects of this compound on parameters such as microtubule growth rate, shortening rate, and time spent in pause are not publicly available, it is expected to significantly reduce the growth rate and increase the time tubulin dimers spend in the soluble, unpolymerized state.

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in apoptosis.

Cell Cycle Arrest

By preventing the formation of a functional mitotic spindle, this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.[5] This is a common mechanism for microtubule-destabilizing agents.[4] The arrest is mediated by a signaling cascade that prevents the activation of the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitotic progression.

Induction of Apoptosis

Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis in a dose-dependent manner.[5] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]

Downstream Signaling

The G2/M arrest induced by this compound is associated with a decrease in the expression of key cell cycle proteins, including Cyclin B1 and phosphorylated cdc2 (Cdk1).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[3][6]

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound) and controls (e.g., paclitaxel, colchicine)

-

Pre-warmed 96-well plate

-

Fluorescence plate reader with temperature control

-

-

Procedure:

-

Prepare the tubulin solution by dissolving purified tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add the fluorescent reporter to the recommended concentration.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations. Include positive (e.g., paclitaxel) and negative (DMSO) controls.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the fluorescence (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[7]

-

The rate of polymerization is proportional to the increase in fluorescence. Calculate the IC50 value by plotting the inhibition of polymerization against the compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.[8]

-

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include untreated or vehicle-treated cells as controls.

-

After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle.[9][10]

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization, including any floating cells, and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cells using a flow cytometer.

-

The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][11]

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Harvest cells, including the supernatant containing floating cells, and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

-

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells grown on coverslips with this compound.

-

Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the coverslips with PBS.

-

Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

Western Blotting

This method is used to detect changes in the expression levels of specific proteins.

-

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B1, p-cdc2, Bcl-2, PARP, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Conclusion

This compound is a potent inhibitor of tubulin polymerization that exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other novel microtubule-targeting agents. Further research to quantify its precise effects on the parameters of microtubule dynamic instability will provide a more complete understanding of its cellular mechanism and potential as a therapeutic agent.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxanim.com [maxanim.com]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Unveiling Tubulin Polymerization-IN-11: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin polymerization-IN-11, a potent inhibitor of tubulin polymerization. The compound demonstrates significant antiproliferative activity against various cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase. This document details the quantitative biological data, outlines key experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to Tubulin as a Therapeutic Target

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the eukaryotic cytoskeleton. They play a pivotal role in essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The critical involvement of microtubules in mitosis makes them a well-established and highly attractive target for the development of anticancer therapies.[3] Agents that interfere with tubulin polymerization dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.[4] this compound falls into the latter category, actively inhibiting the assembly of tubulin monomers into microtubules.

Discovery of this compound

The discovery of this compound stemmed from research efforts focused on identifying novel small molecules with potent tubulin polymerization inhibitory activity. While the specific screening cascade and origin of this particular compound are not detailed in the currently available public information, its discovery is part of a broader strategy in cancer drug discovery to develop new chemical entities that effectively target the tubulin cytoskeleton.[5]

Biological Activity and Quantitative Data

This compound has been characterized as a potent inhibitor of tubulin polymerization with an IC50 value of 3.4 µM.[6] Its antiproliferative effects have been evaluated across a panel of human cancer cell lines, demonstrating a wide range of efficacy. Notably, it exhibits high potency against the HeLa cervical cancer cell line. The compound also shows a degree of selectivity for cancer cells over the non-cancerous HEK-293 cell line.[6]

| Assay | Parameter | Value | Cell Line |

| Biochemical Assay | Tubulin Polymerization Inhibition IC50 | 3.4 µM | N/A |

| Antiproliferative Activity | IC50 (48h) | 0.012 µM | HeLa |

| IC50 (48h) | 10.40 µM | A549 | |

| IC50 (48h) | 40.40 µM | MCF-7 | |

| IC50 (48h) | 27.91 µM | T47D | |

| IC50 (48h) | >100 µM | HEK-293 | |

| Table 1: Summary of in vitro biological activity of this compound.[6] |

Mechanism of Action

This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a critical structure for the proper segregation of chromosomes during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

The molecular consequences of treatment with this compound include the dose-dependent modulation of key cell cycle and apoptosis-regulating proteins. Specifically, it has been shown to decrease the expression of cyclin B1 and phosphorylated cdc2 (p-cdc2), proteins essential for entry into and progression through mitosis. Furthermore, it downregulates the anti-apoptotic protein Bcl-2 and increases the level of cleaved PARP, a hallmark of apoptosis.[6]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched resources. The synthesis of novel small molecule inhibitors typically involves multi-step organic chemistry reactions. A generalized workflow for such a synthesis is depicted below. The process generally starts from commercially available starting materials and involves sequential chemical transformations to build the final molecular architecture. Each step requires purification, often by column chromatography, and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

Experimental Protocols

While specific protocols for the evaluation of this compound are not provided in the available literature, this section outlines standard methodologies for the key assays used to characterize such compounds.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Reference compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL.

-

Prepare serial dilutions of the test compound and reference compounds in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add the test compounds, reference compounds, or vehicle control to the respective wells.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and, if necessary, glycerol to enhance polymerization.

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT or SRB Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7, T47D) and a non-cancerous cell line (e.g., HEK-293)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 hours). Include a vehicle control.

-

After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound for a defined time (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using appropriate software.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

Materials:

-

Cancer cell line

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against Cyclin B1, p-cdc2, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound as for other assays.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant antiproliferative activity against several cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel anticancer agents. Further investigation into its synthesis, in vivo efficacy, and safety profile is warranted.

References

- 1. openaccesspub.org [openaccesspub.org]

- 2. Tubulin - Wikipedia [en.wikipedia.org]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

Cellular Effects of Vincristine on the Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine is a well-established chemotherapeutic agent belonging to the vinca alkaloid class of drugs, originally derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] It is widely utilized in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors.[1][3] The primary mechanism of action of vincristine lies in its ability to disrupt the dynamic instability of microtubules, essential components of the cellular cytoskeleton.[1][4] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth overview of the cellular effects of vincristine on the cytoskeleton, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

Vincristine exerts its cytotoxic effects by specifically targeting tubulin, the heterodimeric protein subunit that polymerizes to form microtubules.[1][4] The process unfolds as follows:

-

Binding to Tubulin: Vincristine binds to the β-tubulin subunit, specifically at the vinca domain.[1][5] This binding inhibits the ability of tubulin dimers to polymerize into microtubules.[1][2]

-

Inhibition of Microtubule Polymerization: By binding to tubulin, vincristine effectively prevents the addition of new tubulin dimers to the plus ends of microtubules, thereby halting their growth.[1][3] At higher concentrations, it can induce depolymerization of existing microtubules.[6]

-

Disruption of Mitotic Spindle Formation: The dynamic nature of microtubules is critical for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3] Vincristine's interference with microtubule dynamics leads to the formation of a dysfunctional or nonexistent mitotic spindle.[1][3]

-

Metaphase Arrest: In the absence of a functional mitotic spindle, chromosomes cannot properly align at the metaphase plate and segregate into daughter cells.[1][3] This triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M phase (metaphase).[3][7]

-

Induction of Apoptosis: Prolonged metaphase arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[3][8] This is a key mechanism by which vincristine eliminates rapidly proliferating cancer cells.[8]

Quantitative Data Presentation

The following tables summarize the quantitative effects of vincristine on tubulin polymerization and cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) | Exposure Time | Reference |

| SH-SY5Y (Neuroblastoma) | 0.1 | 24, 48, 72 h | [8] |

| HeLa (Cervical Cancer) | Not specified, but effective at 1.75-10 µg/mL | 24 h | [9] |

| A375 (Melanoma) | > 240 µg/mL (as single agent) | 48 h | [10] |

| A549, MCF-7, SY5Y, 1A9 | Varies (see source) | 8, 24, 48 h | [11] |

Table 1: IC50 Values of Vincristine in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Treatment | % Soluble Tubulin | % Polymerized Tubulin | Reference |

| ALL-5 (Asynchronous) | Control (DMSO) | 42 | 58 | [12] |

| ALL-5 (Asynchronous) | 100 nM Vincristine (1h) | 56 | 44 | [12] |

| ALL-5 (G1-phase) | Control (DMSO) | 60 | 40 | [12] |

| ALL-5 (G1-phase) | 100 nM Vincristine (1h) | 76 | 24 | [12] |

Table 2: Effect of Vincristine on the Ratio of Soluble to Polymerized Tubulin. This data demonstrates the depolymerizing effect of vincristine on microtubules in acute lymphoblastic leukemia (ALL) cells.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[13][14]

-

Purified tubulin protein

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[15]

-

GTP solution

-

Glycerol

-

Vincristine (test compound)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole or Colchicine (positive control for depolymerization)[15]

-

DMSO (vehicle control)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C[13][16]

Procedure:

-

Pre-warm the spectrophotometer to 37°C.[13]

-

Prepare the tubulin polymerization reaction mixture in a pre-warmed 96-well plate. For each reaction, combine General Tubulin Buffer, GTP, and glycerol.[14][15]

-

Add the test compound (vincristine), positive controls, and vehicle control (DMSO) to the appropriate wells.[13]

-

Initiate the polymerization by adding the purified tubulin solution to each well.[13]

-

Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for at least 60 minutes at 37°C.[13]

-

Data Analysis: The increase in absorbance at 340 nm is proportional to the amount of polymerized tubulin. Plot absorbance versus time to generate polymerization curves. Compare the curves of vincristine-treated samples to the controls to determine its inhibitory effect.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., SH-SY5Y, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Vincristine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[6]

-

DMSO or SDS in HCl to dissolve formazan crystals[6]

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Treat the cells with a range of concentrations of vincristine and a vehicle control (DMSO).[6]

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6][8]

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS in HCl).[6]

-

Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each vincristine concentration relative to the vehicle control. Plot cell viability versus drug concentration to determine the IC50 value.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

-

Cells cultured on glass coverslips

-

Vincristine

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)[15][17]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[15]

-

Blocking solution (e.g., 3% BSA in PBS)[17]

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Treat the cells with vincristine at the desired concentration and for the desired time. Include a vehicle-treated control.

-

Wash the cells with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[15][17]

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes.[17]

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image Analysis: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in vincristine-treated cells to control cells. Vincristine-treated cells are expected to show a diffuse tubulin staining pattern and a loss of the filamentous microtubule network.[18]

Mandatory Visualizations

Caption: Vincristine's mechanism of action leading to apoptosis.

Caption: A typical experimental workflow for studying Vincristine.

Conclusion

Vincristine remains a cornerstone of many cancer chemotherapy regimens due to its potent inhibitory effects on microtubule polymerization. By disrupting the cytoskeleton, vincristine effectively halts cell division in rapidly proliferating cancer cells, ultimately leading to their apoptotic demise. Understanding the detailed cellular and molecular mechanisms of vincristine, as outlined in this guide, is crucial for optimizing its therapeutic use, overcoming drug resistance, and developing novel therapeutic strategies that target the cytoskeleton. The provided experimental protocols and visualizations serve as a valuable resource for researchers and scientists in the field of cancer biology and drug development.

References

- 1. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 2. Vincristine - Wikipedia [en.wikipedia.org]

- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of vincristine on cell survival, cell cycle progression, and mitotic accumulation in asynchronously growing Sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro tubulin polymerization assay [bio-protocol.org]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Tubulin Polymerization-IN-11 and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research surrounding Tubulin polymerization-IN-11 and its derivatives. This class of small molecules has been identified as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity in various cancer cell lines. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the compound's mechanism of action to serve as a comprehensive resource for researchers in oncology and drug discovery.

Core Compound: this compound

This compound, also identified as compound 7i in some chemical libraries, belongs to the 2-anilino-3-aroylquinoline class of compounds. Early research has established its role as a potent inhibitor of tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 3.4 µM. Its mechanism of action involves the disruption of microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of this compound and its closely related derivatives.

Table 1: Tubulin Polymerization Inhibition

| Compound | Chemical Name | IC50 (µM) | Reference |

| This compound | (2-((4-fluorophenyl)amino)quinolin-3-yl)(phenyl)methanone (presumed) | 3.4 | Commercial Supplier Data |

| Compound 7f | (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | 2.24 | [1][2] |

| Compound 7g | (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone | 2.10 | [1][2] |

Table 2: Antiproliferative Activity (IC50, µM)

| Compound | HeLa (Cervical Cancer) | HEK-293 (Human Embryonic Kidney) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | T47D (Breast Cancer) | DU-145 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) |

| This compound | 0.012 | >100 | 10.40 | 40.40 | 27.91 | - | - |

| Compound 7f | 1.05 | - | 0.77 | 1.85 | - | 0.85 | 1.95 |

| Compound 7g | 1.15 | - | 0.81 | 2.15 | - | 0.96 | 2.24 |

Mechanism of Action: Signaling Pathway

This compound and its derivatives exert their anticancer effects by disrupting microtubule dynamics, which triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the inhibition of tubulin polymerization, leading to a G2/M phase arrest in the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Subsequently, the apoptotic pathway is initiated, characterized by changes in mitochondrial membrane potential and the activation of caspases.

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the research conducted on the 2-anilino-3-aroylquinoline series.[1][2]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified bovine tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

Test compounds (dissolved in DMSO)

-

Reference compounds (e.g., E7010)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a solution of tubulin in G-PEM buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control.

-

Add the tubulin-GTP solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 350 nm every 30 seconds for 60 minutes.

-

The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle distribution.

Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

Test compounds

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the test compounds.

Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells as described for cell cycle analysis.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The early research on this compound and its 2-anilino-3-aroylquinoline derivatives highlights a promising class of anticancer agents. Their potent inhibition of tubulin polymerization, coupled with significant antiproliferative activity and the induction of cell cycle arrest and apoptosis, warrants further investigation. This technical guide provides a foundational understanding of these compounds, offering valuable data and protocols to support ongoing and future research in this area. Further studies are encouraged to explore the in vivo efficacy, pharmacokinetic properties, and potential for therapeutic development of this compound series.

References

An In-Depth Technical Guide to Tubulin Polymerization-IN-11: Structure, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-11, a potent inhibitor of tubulin polymerization with significant potential in oncology research. This document details the chemical structure, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols derived from the primary scientific literature. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular and molecular interactions.

Chemical Structure and Properties

This compound, also identified as compound 7i in the primary literature, is a novel synthetic molecule belonging to the 2-substituted-4-(morpholin-4-yl)-7-methoxyquinoline class of compounds.

IUPAC Name: N-(3-((7-methoxy-4-(morpholinomethyl)quinolin-2-yl)amino)phenyl)acrylamide

Chemical Structure:

| Property | Value |

| Molecular Formula | C26H28N4O3 |

| Molecular Weight | 444.53 g/mol |

| CAS Number | 1800401-87-3 |

| Appearance | Yellow solid |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this inhibitor disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of downstream cellular events. This disruption of microtubule dynamics is a well-established strategy for anticancer drug development.

The primary molecular mechanism involves the binding of the inhibitor to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubule polymers. The net effect is a decrease in the overall microtubule polymer mass within the cell.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The data presented below is summarized from the primary literature and highlights its potency as a tubulin polymerization inhibitor and its antiproliferative effects against a panel of human cancer cell lines.

| Assay | Cell Line / Target | IC50 (µM) |

| Tubulin Polymerization Inhibition | Purified Tubulin | 3.4 |

| Antiproliferative Activity | HeLa (Cervical Cancer) | 0.012 |

| A549 (Lung Cancer) | 10.40 | |

| MCF-7 (Breast Cancer) | 40.40 | |

| T47D (Breast Cancer) | 27.91 | |

| HEK-293 (Normal Human Kidney) | >100 |

Data sourced from the MedchemExpress product page and is consistent with the primary literature for compound 7i.[1]

Cellular Effects and Signaling Pathways

The inhibition of tubulin polymerization by this compound triggers a series of cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.

The signaling pathway leading to G2/M arrest involves the modulation of key cell cycle regulatory proteins. Treatment with the inhibitor leads to a decrease in the expression of Cyclin B1 and the phosphorylated (active) form of Cdc2 (p-Cdc2), a cyclin-dependent kinase that forms a complex with Cyclin B1 to drive mitotic entry.

References

The Impact of Tubulin Polymerization Inhibitor-11 (TPI-11) on Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, most notably mitosis.[1] Their dynamic nature is fundamental to the formation and function of the mitotic spindle, which ensures the accurate segregation of chromosomes during cell division.[2] Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[3] Agents that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[4] This technical guide provides an in-depth analysis of a potent tubulin polymerization inhibitor, herein referred to as Tubulin Polymerization Inhibitor-11 (TPI-11), and its profound impact on inducing mitotic arrest. TPI-11 represents a class of small molecules that bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately, apoptosis or mitotic catastrophe in cancer cells.[5][6]

Mechanism of Action of TPI-11

TPI-11 exerts its cytotoxic effects by directly interacting with the tubulin protein. Unlike microtubule-stabilizing agents, TPI-11 functions by inhibiting the polymerization of tubulin heterodimers into microtubules.[7] This leads to a net depolymerization of the microtubule network within the cell. The absence of a functional microtubule cytoskeleton has several downstream consequences, the most critical of which is the disruption of the mitotic spindle. During mitosis, microtubules are essential for the formation of the bipolar spindle, which attaches to chromosomes and facilitates their segregation into daughter cells. By preventing microtubule formation, TPI-11 ensures that a proper mitotic spindle cannot be assembled.[8] This failure in spindle formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle.[6] The prolonged activation of the SAC due to TPI-11 treatment leads to a sustained mitotic arrest, which can ultimately trigger apoptotic cell death or mitotic catastrophe.[4][5]

Quantitative Analysis of TPI-11 Activity

The efficacy of TPI-11 has been evaluated across various cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of TPI-11 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 48h |

| HeLa | Cervical Cancer | 8.5 |

| HT-29 | Colorectal Adenocarcinoma | 12.3 |

| U937 | Leukemia | 6.7 |

| SK-N-MC | Neuroepithelioma | 15.1 |

IC50 values represent the concentration of TPI-11 required to inhibit cell growth by 50% after 48 hours of treatment.

Table 2: Cell Cycle Analysis of HT-29 Cells Treated with TPI-11 (30 nM)

| Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 0 hours (Control) | 55.2% | 28.1% | 16.7% |

| 12 hours | 35.8% | 15.3% | 48.9% |

| 24 hours | 18.9% | 8.2% | 72.9% |

| 48 hours | 10.5% | 4.1% | 85.4% (including polyploid cells) |

Data obtained by flow cytometry analysis of propidium iodide-stained cells.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of TPI-11 on the polymerization of purified tubulin in vitro.

Methodology:

-

Purified bovine brain tubulin is resuspended in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.

-

The tubulin solution is pre-incubated on ice for 15 minutes with varying concentrations of TPI-11 or a vehicle control (DMSO).

-

Polymerization is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.[9]

-

Paclitaxel and colchicine are used as positive controls for microtubule polymerization and depolymerization, respectively.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing the cell cycle distribution of cancer cells following treatment with TPI-11.

Methodology:

-

Cancer cells (e.g., HT-29) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with the desired concentration of TPI-11 (e.g., 30 nM) or vehicle control for various time points (e.g., 0, 12, 24, 48 hours).

-

At each time point, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

-

The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[6]

Immunofluorescence Microscopy of Microtubule Integrity

This method is used to visualize the effect of TPI-11 on the microtubule network within cells.

Methodology:

-

Cells are grown on glass coverslips and treated with TPI-11 or vehicle control.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in PBS, and blocked with 1% BSA in PBS.

-

The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

DNA is counterstained with DAPI.

-

Coverslips are mounted on microscope slides, and images are acquired using a fluorescence or confocal microscope.[5]

Signaling Pathways in TPI-11-Induced Mitotic Arrest and Apoptosis

The mitotic arrest induced by TPI-11 triggers a cascade of signaling events that ultimately determine the cell's fate. A key player in this process is the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, the master regulator of mitosis.[10] Prolonged mitotic arrest leads to the sustained activity of this complex. This can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2, inactivating them and tipping the balance towards apoptosis.[10] The apoptotic cascade is further initiated through the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3.[10]

Conclusion

TPI-11 is a potent inhibitor of tubulin polymerization that effectively induces mitotic arrest and subsequent cell death in a variety of cancer cell lines. Its clear mechanism of action, centered on the disruption of microtubule dynamics, makes it and similar compounds promising candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to evaluate and advance novel tubulin-targeting agents in the fight against cancer.

References

- 1. Tubulin - Wikipedia [en.wikipedia.org]

- 2. Impact of the “tubulin economy” on the formation and function of the microtubule cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 8. FR901228 causes mitotic arrest but does not alter microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tubulin Polymerization-IN-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals